2H-1-Benzopyran-2-one, 3,4-dimethyl-

Description

BenchChem offers high-quality 2H-1-Benzopyran-2-one, 3,4-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 3,4-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4281-39-4 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3,4-dimethylchromen-2-one |

InChI |

InChI=1S/C11H10O2/c1-7-8(2)11(12)13-10-6-4-3-5-9(7)10/h3-6H,1-2H3 |

InChI Key |

LOSXCMMIKDHEHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C |

Origin of Product |

United States |

An In-depth Technical Guide to 2H-1-Benzopyran-2-one, 3,4-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2H-1-Benzopyran-2-one, 3,4-dimethyl-, a member of the coumarin family of compounds. Coumarins are a significant class of benzopyrone-containing heterocycles, widely recognized for their diverse pharmacological activities. This document details the fundamental properties, synthesis, and characterization of the 3,4-dimethyl substituted coumarin, offering insights into its biological significance and potential applications in research and drug development. While much of the existing research has focused on hydroxylated derivatives, this guide will also explore the unique aspects of the non-hydroxylated parent compound.

Introduction and Chemical Identity

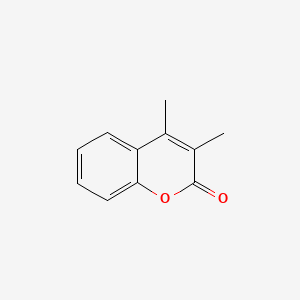

2H-1-Benzopyran-2-one, 3,4-dimethyl-, commonly known as 3,4-dimethylcoumarin, is a synthetic organic compound. The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The substitution pattern on the coumarin ring plays a crucial role in modulating these activities. The addition of methyl groups at the 3 and 4 positions influences the molecule's electronic and steric properties, which in turn can affect its biological interactions.

Molecular Structure:

Experimental Protocol: Pechmann Condensation

This protocol provides a general procedure for the synthesis of a coumarin derivative, which can be adapted for 3,4-dimethylcoumarin.

Materials:

-

Phenol

-

Ethyl 2-methylacetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

-

Ethanol

-

Water

-

Ice

Procedure:

-

In a flask, dissolve phenol in ethyl 2-methylacetoacetate.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled mixture with constant stirring, maintaining a low temperature.

-

After the addition is complete, continue stirring for a designated period at room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Characterization

The structure and purity of the synthesized 3,4-dimethylcoumarin must be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring and the two methyl groups at the C3 and C4 positions. The chemical shifts of these protons provide valuable information about the electronic environment within the molecule. [2][3] * ¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the lactone ring, the olefinic carbons, the aromatic carbons, and the methyl carbons. [2]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring, typically in the region of 1700-1750 cm⁻¹. Other characteristic bands for C=C and C-O stretching will also be present. [4]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. [4]

Biological Activity and Potential Applications

While much of the research has focused on hydroxylated derivatives of 3,4-dimethylcoumarin, studies on the parent compound provide valuable insights into the role of the coumarin scaffold.

Hepatic Effects

A comparative study in rats investigated the hepatotoxicity of coumarin and several of its derivatives, including 3,4-dimethylcoumarin. The study found that while coumarin itself caused significant liver damage, treatment with 3,4-dimethylcoumarin resulted in only a slight hypertrophy of centrilobular hepatocytes. This suggests that the 3,4-dimethyl substitution may mitigate some of the toxic effects associated with the parent coumarin molecule. [2]Interestingly, 3,4-dimethylcoumarin treatment did lead to an induction of cytochrome P-450 dependent mixed-function oxidase enzyme activities. [2]

Signaling Pathway Interactions

Coumarin derivatives are known to interact with various signaling pathways involved in cell proliferation and survival. For instance, some coumarins have been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer. [1]While specific studies on 3,4-dimethylcoumarin's interaction with this pathway are limited, its structural similarity to other active coumarins suggests it could be a valuable lead compound for further investigation.

Drug Development and Research Applications

The 3,4-dimethylcoumarin scaffold serves as a valuable starting point for the synthesis of more complex and potentially more active derivatives. Its relative ease of synthesis via the Pechmann condensation makes it an attractive building block for creating libraries of novel compounds for drug discovery screening. The hepatic safety profile compared to coumarin also suggests that derivatives based on this scaffold may have improved toxicological properties.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [5][6]* First Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water. [5] * Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. [5] * Ingestion: If swallowed, call a poison control center or doctor immediately. [5]* Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Conclusion

2H-1-Benzopyran-2-one, 3,4-dimethyl- is a coumarin derivative with potential for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is readily achievable through established methods like the Pechmann condensation. While data on its specific biological activities are still emerging, initial studies suggest a more favorable hepatic safety profile compared to the parent coumarin. The 3,4-dimethylcoumarin scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly those targeting key signaling pathways in disease. Further research is warranted to fully elucidate its spectroscopic properties, biological activity, and potential applications.

References

- Lake, B. G., Evans, J. G., Lewis, D. F., & Price, R. J. (1994). Comparison of the hepatic effects of coumarin, 3,4-dimethylcoumarin, dihydrocoumarin and 6-methylcoumarin in the rat. Food and Chemical Toxicology, 32(8), 743-751.

-

NIST. (n.d.). 3,4-Dihydrocoumarin, 4,4-dimethyl-6-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. (2020). Molecules. [Link]

- Dharmatti, S. S., et al. (1962). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences - Section A, 56(2), 71-89.

-

Wikipedia. (2023). Pechmann condensation. Retrieved from [Link]

-

IJARBS. (2016). Synthesis, structure characterization and biological activity of new coumarin derivatives. Retrieved from [Link]

- Phakhodee, W., et al. (2017). Ph3P/I2-Mediated Synthesis of 3-Aryl-Substituted and 3,4-Disubstituted Coumarins. Synlett, 28(07), 825-830.

-

ResearchGate. (2017). Model reaction of 3,4-Dimethylphenol (20 mmol), methyl acetoacetate (20 mmol) using Citrus limon L. juice as catalyst. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,7-Dimethyl-3-(4'-methoxyphenyl)coumarin. Retrieved from [Link]

-

PMC. (2023). One-Pot Synthesis of 3,4-Dihydrocoumarins via C–H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Retrieved from [Link]

-

ResearchGate. (2023). Recent Developments of Coumarin-based Hybrids in Drug Discovery. Retrieved from [Link]

-

PubMed. (1995). Photobiological activity of 3,4'-dimethyl-8-methoxypsoralen, a linear furocoumarin with unusual DNA-binding properties. Retrieved from [Link]

-

Bentham Open. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

-

Frontiers. (2024). A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]

-

Scentfriends. (n.d.). Safety Data Sheet - COUMARIN. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H. Retrieved from [Link]

-

ChemRxiv. (2024). Electrospray ionization tandem mass spectrometry of 4-aryl-3,4-dihydrocoumarins. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0229441). Retrieved from [Link]

-

Journal of the Chemical Society C. (1969). Aspects of mass spectra of organic compounds. Part III. Synthesis and mass spectrum of 4-methylfuro(3′,2′ :3,4)coumarin. Retrieved from [Link]

-

MDPI. (2012). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Retrieved from [Link]

-

IJARBS. (2016). Natural occurrence and biological activity of various coumarin derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of compound 4c. Retrieved from [Link]

-

Semantic Scholar. (2021). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin. Retrieved from [Link]

-

PMC. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. Retrieved from [Link]

-

PubChem. (n.d.). Dihydrocoumarin. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis and mass spectra of some new 3-substituted coumarin derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Asymmetric synthesis of warfarin and its analogs catalyzed by C2- symmetric squaramide-based primary diamines - Supporting Information. Retrieved from [Link]

-

MDPI. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Retrieved from [Link]

-

Beilstein Journals. (2017). Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications. Retrieved from [Link]

-

ResearchGate. (n.d.). EI high resolution mass spectrum of 4,6-dimethylcoumarin. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and NMR of 4-Aryl-3,4-dihydrocoumarins and 4-Arylcoumarins. Retrieved from [Link]

-

Doc Brown's Chemistry. (2026). 15.4 Index of organic compound C-13 NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of observed and calculated FT-IR spectra of 8-formyl-7hydroxy-4-methylcoumarin. Retrieved from [Link]

-

PubMed. (2014). Infrared, Raman and NMR spectra, conformational stability and vibrational assignment of 7,8-Dihydroxy-4-Methylcoumarin. Retrieved from [Link]

-

ResearchGate. (2024). Comparison of the IR(ATR) spectra of coumarin-3-carboxylic acid 4′.... Retrieved from [Link]

Sources

Structural Elucidation and Synthesis of 3,4-Dimethylcoumarin: A Comprehensive Technical Guide

Executive Summary

The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities, including anticoagulant, antimicrobial, and neuroprotective properties. Within this chemical family, 3,4-dimethylcoumarin and its functionalized derivatives (such as 7-hydroxy-3,4-dimethylcoumarin) represent a highly specialized subclass. The strategic placement of methyl groups at the C3 and C4 positions fundamentally alters the molecule's steric profile and lipophilicity, making it a critical building block for designing targeted therapeutics, particularly Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative diseases.

This whitepaper provides an in-depth analysis of the chemical structure, IUPAC nomenclature, physicochemical properties, and validated synthetic methodologies for 3,4-dimethylcoumarin, designed for application scientists and drug development professionals.

Chemical Identity & Structural Elucidation

The core architecture of 3,4-dimethylcoumarin consists of a bicyclic benzopyrone system—a benzene ring fused to a

-

IUPAC Name: 3,4-dimethyl-2H-chromen-2-one

-

Structural Causality in Drug Design: The unsubstituted 2H-chromen-2-one ring is planar, aromatic, and moderately lipophilic, allowing it to establish strong

stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) in biological targets. By introducing methyl groups at the C3 and C4 positions, medicinal chemists deliberately increase the molecule's partition coefficient (LogP). This structural modification serves a dual purpose: it enhances blood-brain barrier (BBB) permeation and provides specific steric bulk that restricts molecular rotation, allowing the compound to optimally anchor within the hydrophobic bipartite cavity of enzymes like MAO-B, as documented in [1].

Quantitative Structural Parameters

To facilitate comparative analysis during lead optimization, the physicochemical properties of the foundational 3,4-dimethylcoumarin core and its most widely utilized synthetic derivative, 7-hydroxy-3,4-dimethylcoumarin, are summarized below, utilizing data aggregated from the [2] and [3].

| Parameter | 3,4-Dimethylcoumarin (Core) | 7-Hydroxy-3,4-dimethylcoumarin (Derivative) |

| IUPAC Name | 3,4-dimethyl-2H-chromen-2-one | 7-hydroxy-3,4-dimethyl-2H-chromen-2-one |

| CAS Registry Number | 4281-39-4 | 2107-78-0 |

| Molecular Formula | C₁₁H₁₀O₂ | C₁₁H₁₀O₃ |

| Molecular Weight | 174.20 g/mol | 190.20 g/mol |

| SMILES String | CC1=C(C)C(=O)OC2=CC=CC=C12 | CC1=C(C)C(=O)OC2=C(O)C=CC=C12 |

| Topological Polar Surface Area | 26.3 Ų | 46.5 Ų |

| Hydrogen Bond Donors | 0 | 1 |

| Hydrogen Bond Acceptors | 2 | 3 |

Synthesis Methodology: The Pechmann Condensation

Mechanistic Rationale

The most robust and extensively applied method for synthesizing the 3,4-dimethylcoumarin scaffold is the Pechmann Condensation . This reaction involves the condensation of a phenol with a

Expertise & Experience: We specifically select the Pechmann route over the Perkin or Knoevenagel reactions because it is highly regioselective, atom-economical, and utilizes readily accessible precursors (e.g., ethyl 2-methylacetoacetate). The use of a solid acid catalyst like Amberlyst-15, rather than traditional concentrated

Pathway Visualization

Mechanistic workflow of Pechmann condensation for 3,4-dimethylcoumarin synthesis.

Experimental Protocol: Self-Validating Synthesis Workflow

The following protocol details the synthesis of 7-hydroxy-3,4-dimethylcoumarin , the primary experimental proxy used to generate 3,4-dimethylcoumarin libraries for high-throughput screening, as referenced by [4].

Objective: To synthesize the functionalized 3,4-dimethylcoumarin scaffold via an acid-catalyzed Pechmann condensation.

Rationale for Precursor Choice: Resorcinol is utilized instead of unsubstituted phenol because the electron-donating hydroxyl group at the meta position significantly activates the ortho/para positions. This lowers the activation energy for the electrophilic attack, ensuring high yields and strict regioselectivity.

Step-by-Step Methodology

-

Reagent Preparation: In a 50 mL round-bottom flask, combine 10 mmol of resorcinol and 11 mmol of ethyl 2-methylacetoacetate.

-

Causality: A 10% stoichiometric excess of the

-ketoester ensures the complete consumption of the resorcinol, preventing unreacted phenol from complicating the purification phase.

-

-

Catalytic Activation: Add 10 mol% of Amberlyst-15 (solid acid catalyst) to the mixture.

-

Thermal Processing: Submerge the flask in an oil bath pre-heated to 110°C. Stir vigorously under a reflux condenser for 2 to 3 hours.

-

Validation Checkpoint 1 (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the resorcinol spot disappears and a new, highly fluorescent spot (under 254 nm UV light) emerges, indicating the formation of the extended conjugated benzopyrone system.

-

Isolation: Remove the flask from the heat and cool to room temperature. Dissolve the crude mixture in hot ethanol and perform a gravity filtration to recover the solid Amberlyst-15 catalyst.

-

Precipitation: Concentrate the ethanolic filtrate under reduced pressure, then pour the concentrated solution into 100 mL of crushed ice water while stirring. Collect the resulting precipitated solid via vacuum filtration.

-

Purification: Recrystallize the crude solid from an aqueous ethanol solution to yield pure 7-hydroxy-3,4-dimethylcoumarin crystals.

-

Validation Checkpoint 2 (Product Integrity): Verify the structural integrity via

-NMR spectroscopy. The successful formation of the 3,4-dimethylcoumarin core is definitively confirmed by the presence of a characteristic singlet integrating to six protons for the C3 and C4 methyl groups at approximately

Pharmacological Relevance in Drug Development

The 3,4-dimethyl-2H-chromen-2-one structure is not merely a chemical curiosity; it is a highly tunable pharmacophore. In the context of neuropharmacology, derivatives of this scaffold have shown profound efficacy as reversible inhibitors of MAO-B.

The mechanism of action relies heavily on the structural parameters outlined in Section 1. The planar coumarin core mimics the indole ring of natural monoamines, allowing it to slide into the substrate cavity of MAO-B. Meanwhile, the C3 and C4 methyl groups interact with the hydrophobic gating residues (such as Ile199 and Tyr326) of the enzyme. This steric interaction prevents the molecule from entering the MAO-A active site, thereby granting the 3,4-dimethylcoumarin scaffold a high degree of selectivity for MAO-B—a critical requirement for mitigating the "cheese effect" (hypertensive crisis) in Parkinson's disease therapies [1].

References

An In-depth Technical Guide to the Synthesis and Characterization of 2H-1-Benzopyran-2-one, 3,4-dimethyl-

This guide provides a comprehensive technical overview of 3,4-dimethylcoumarin (3,4-dimethyl-2H-1-benzopyran-2-one), a significant member of the coumarin family of compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and potential biological significance.

Introduction: The Significance of the Coumarin Scaffold

Coumarins are a large class of benzopyrone compounds, widely distributed in nature and known for their diverse and significant pharmacological properties.[1] The core coumarin structure is a versatile scaffold in medicinal chemistry, with derivatives exhibiting anticoagulant, anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[2][3] The biological effects of coumarin derivatives are often dictated by the substitution pattern on the benzopyrone ring.[1] This guide focuses specifically on 3,4-dimethylcoumarin, providing a detailed exploration of its synthesis and characterization to facilitate further research and application.

Synthesis of 3,4-dimethylcoumarin via Pechmann Condensation

The most common and efficient method for the synthesis of 3,4-dimethylcoumarin is the Pechmann condensation.[4] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of 3,4-dimethylcoumarin, phenol is reacted with ethyl 2-methylacetoacetate.

Causality Behind Experimental Choices

The Pechmann condensation is a robust and versatile method for coumarin synthesis due to the ready availability of starting materials and the straightforward nature of the reaction.[5] The choice of an acid catalyst is crucial for promoting both the initial transesterification and the subsequent intramolecular cyclization. Strong acids like sulfuric acid are commonly employed to drive the reaction to completion. The reaction temperature is also a critical parameter that needs to be controlled to ensure efficient conversion while minimizing side reactions.

Reaction Mechanism

The mechanism of the Pechmann condensation involves a series of acid-catalyzed steps. Initially, the phenol undergoes transesterification with the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) where the newly formed ester attacks the activated aromatic ring. The final step is a dehydration to yield the stable benzopyrone ring system of the coumarin.

Caption: Workflow of the Pechmann condensation for the synthesis of 3,4-dimethylcoumarin.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3,4-dimethylcoumarin based on established Pechmann condensation methods.[4][5]

Materials:

-

Phenol

-

Ethyl 2-methylacetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add phenol (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly and with caution, add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring.

-

A solid precipitate of crude 3,4-dimethylcoumarin will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3,4-dimethylcoumarin.

Structural Characterization

The confirmation of the structure of the synthesized 3,4-dimethylcoumarin is achieved through a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Characteristic Features |

| ¹H NMR | Aromatic protons (H-5, H-6, H-7, H-8) typically appear in the range of δ 7.0-7.8 ppm. The two methyl groups at C-3 and C-4 will appear as singlets in the upfield region, typically around δ 2.2-2.5 ppm. The chemical shifts will be influenced by the solvent used.[5][6] |

| ¹³C NMR | The carbonyl carbon (C-2) of the lactone ring is expected to resonate at approximately δ 160-162 ppm. The aromatic carbons will appear in the range of δ 115-155 ppm. The methyl carbons will be observed at higher field, typically around δ 15-20 ppm.[6] |

| IR Spectroscopy | A strong absorption band characteristic of the lactone carbonyl (C=O) stretch is expected around 1700-1730 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and methyl groups will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[7] |

| Mass Spectrometry (EI) | The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of 3,4-dimethylcoumarin (174.19 g/mol ). A characteristic fragmentation pattern for coumarins is the loss of a molecule of carbon monoxide (CO), which would result in a significant fragment ion at m/z 146. Further fragmentation of the aromatic ring may also be observed.[8][9] |

Mass Spectrometry Fragmentation Pathway

The electron ionization (EI) mass spectrum of 3,4-dimethylcoumarin is expected to show a primary fragmentation pathway involving the loss of carbon monoxide from the lactone ring.

Caption: Proposed primary fragmentation pathway of 3,4-dimethylcoumarin in EI-MS.

Potential Applications in Drug Development and Research

While extensive research on the specific biological activities of 3,4-dimethylcoumarin is somewhat limited compared to other coumarin derivatives, the coumarin scaffold itself is of great interest to drug development professionals.

Studies have shown that coumarin derivatives can exhibit a wide range of pharmacological effects, including:

-

Anticancer Activity: Many coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][4] They can induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of signaling pathways like PI3K/Akt.[1]

-

Antimicrobial Activity: Coumarin-based compounds have shown promise as antibacterial and antifungal agents.[3][10][11]

-

Antioxidant Activity: The phenolic nature of some coumarin derivatives allows them to act as radical scavengers, exhibiting antioxidant properties.[12]

-

Enzyme Inhibition: Certain coumarins have been found to inhibit specific enzymes, which is a key strategy in drug design. For instance, some derivatives have shown inhibitory activity against Taq DNA polymerase and MMLV-RT.[3][13]

A comparative study on the hepatotoxicity of coumarin and its derivatives in rats revealed that 3,4-dimethylcoumarin treatment resulted in a slight hypertrophy of centrilobular hepatocytes and induced cytochrome P-450 dependent mixed-function oxidase enzyme activities.[14] This suggests that the substitution pattern significantly influences the metabolic fate and potential toxicity of the coumarin core.

Further investigation into the specific biological profile of 3,4-dimethylcoumarin is warranted to fully elucidate its therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 3,4-dimethylcoumarin. The Pechmann condensation remains the most practical and efficient synthetic route. The structural elucidation relies on a combination of modern spectroscopic techniques. While the broader class of coumarins is known for its diverse biological activities, further focused research is necessary to fully understand the specific pharmacological profile of 3,4-dimethylcoumarin and its potential applications in drug discovery and development.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Spectroscopic and quantum chemical electronic structure investigations of 3,4-dihydrocoumarin and 3-methylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. shd.org.rs [shd.org.rs]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of the hepatic effects of coumarin, 3,4-dimethylcoumarin, dihydrocoumarin and 6-methylcoumarin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 3,4-dimethyl-2H-1-benzopyran-2-one (NMR, IR, Mass)

Comprehensive Spectroscopic Characterization of 3,4-Dimethyl-2H-1-benzopyran-2-one and Its Derivatives

Executive Summary & Pharmacological Context

The 3,4-dimethyl-2H-1-benzopyran-2-one (3,4-dimethylcoumarin) scaffold is a privileged structural motif in medicinal chemistry. Its derivatives, particularly 7-hydroxy-3,4-dimethylcoumarin, serve as critical intermediates in the synthesis of potent monoamine oxidase (MAO) inhibitors, steroid sulfatase (STS) inhibitors for hormone-dependent cancers, and targeted antimicrobial agents[1]. Because the biological efficacy of these compounds is strictly dictated by their substitution patterns, rigorous spectroscopic elucidation—utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—is mandatory to confirm structural integrity and regioselectivity following synthesis (e.g., via Pechmann condensation)[2].

Spectroscopic Profiling & Structural Dynamics

Nuclear Magnetic Resonance (NMR) Kinetics

The

Infrared (IR) Vibrational Analysis

The most diagnostic feature in the IR spectrum of 3,4-dimethyl-2H-1-benzopyran-2-one is the lactone carbonyl (C=O) stretching vibration. Typical six-membered lactones absorb near 1735 cm

Mass Spectrometry (MS) & Fragmentation Pathways

Under Electrospray Ionization (ESI) conditions, the basic oxygen atoms in the lactone ring readily accept a proton, yielding a highly stable

Quantitative Spectroscopic Data Summary

To provide a concrete reference point, the table below summarizes the exact spectroscopic parameters for the widely utilized derivative, 7-hydroxy-3,4-dimethyl-2H-1-benzopyran-2-one (

| Spectroscopic Modality | Key Signals / Resonances | Assignment / Structural Correlation |

| C3-CH | ||

| C3-CH | ||

| FT-IR (KBr Pellet) | 3250 cm | O-H stretch (hydrogen-bonded) C=O stretch ( |

| ESI-HRMS (Positive Mode) |

Self-Validating Experimental Protocols

As an application scientist, ensuring data integrity requires protocols that inherently validate themselves against artifacts or misinterpretation.

Protocol 1: High-Resolution NMR Acquisition & Assignment

-

Causality for Solvent Choice: Dissolve 10 mg of the synthesized coumarin in 0.6 mL of DMSO-

. DMSO- -

Acquisition: Acquire 1D

H (16 scans) and -

Self-Validation Step: Concurrently run a 2D

H-

Protocol 2: ATR-FTIR Vibrational Profiling

-

Causality for Matrix Choice: Prepare a KBr pellet (1 mg sample to 100 mg anhydrous KBr). A solid-state KBr matrix is utilized because it is transparent in the mid-IR region and preserves the native hydrogen-bonded network of the lactone, unlike liquid mulls (e.g., Nujol) which can induce line broadening and obscure the C-H stretching region.

-

Self-Validation Step: Immediately prior to the sample scan, acquire a background scan of the empty sample compartment. This subtracts atmospheric CO

and water vapor, ensuring that the critical carbonyl stretch at ~1715 cm

Protocol 3: ESI-HRMS Analysis

-

Causality for Ionization Mode: Dilute the sample to 1

g/mL in MS-grade Methanol containing 0.1% Formic Acid. Electrospray Ionization in positive mode (ESI+) is chosen because the basic oxygen atoms in the lactone readily accept a proton in the acidic mobile phase, yielding a stable -

Self-Validation Step: Calibrate the instrument with a standard tuning mix prior to the run to ensure mass accuracy within 5 ppm. The detection of the corresponding sodium adduct

(at +22 Da relative to the protonated mass) serves as an internal validation that the primary peak is indeed the intact molecular ion.

Spectroscopic Workflow Visualization

Caption: Workflow for the spectroscopic elucidation of 3,4-dimethylcoumarin derivatives.

References

-

Efficient Microwave Solvent-Free Synthesis of Flavones, Chromones, Coumarins and Dihydrocoumarins. Letters in Organic Chemistry. 2

-

Design, Synthesis and Cytotoxicity of Novel Dihydroartemisinin-Coumarin Hybrids via Click Chemistry. MDPI Molecules. 3

-

C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Omega. 1

Sources

In-Depth Technical Guide: Physical and Chemical Properties of 3,4-Dimethylcoumarin

Executive Summary

The 3,4-dimethylcoumarin scaffold represents a critical structural motif in medicinal chemistry and materials science. Unlike the simple coumarin parent, the introduction of methyl groups at the C3 and C4 positions significantly alters the electronic environment, steric hindrance, and photochemical behavior of the lactone ring.

This guide provides a rigorous technical analysis of 3,4-dimethylcoumarin, with a specific focus on its most scientifically relevant derivative, 7-hydroxy-3,4-dimethylcoumarin (often used as a model due to its enhanced fluorescence and bioactivity). We explore its synthesis via the Pechmann condensation, its unique photodimerization properties, and its application as a pharmacophore in drug discovery.

Molecular Architecture & Identification

The 3,4-dimethylcoumarin core (2H-chromen-2-one substituted at positions 3 and 4) is a bicyclic system consisting of a benzene ring fused to an

Chemical Identity[1]

-

IUPAC Name: 3,4-dimethyl-2H-chromen-2-one

-

Common Derivative: 7-hydroxy-3,4-dimethylcoumarin (Used as the standard reference for properties below due to higher industrial relevance).

-

CAS Registry Number (7-hydroxy derivative): 2107-76-8

-

Molecular Formula:

(7-hydroxy derivative) -

SMILES: CC1=C(C2=C(O1)C=C(C=C2)O)C (7-hydroxy-3,4-dimethylcoumarin)

Structural Significance

The C3 and C4 methyl groups provide steric bulk that:

-

Inhibits metabolic degradation: Hinders enzymatic attack at the double bond.

-

Modulates fluorescence: The electron-donating methyl groups, combined with the 7-hydroxy substituent, enhance the quantum yield and induce a bathochromic shift compared to unsubstituted coumarins.

Physical Characterization

The following data aggregates experimental values for the 7-hydroxy-3,4-dimethylcoumarin derivative, the primary form handled in research laboratories.

Physicochemical Data Table

| Property | Value / Description | Context |

| Melting Point | 258 – 260 °C | High thermal stability due to intermolecular H-bonding. |

| Appearance | White to pale yellow crystalline powder | Recrystallized from ethanol/water. |

| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic core dominates; requires organic co-solvent. |

| Solubility (Organic) | Soluble in DMSO, DMF, Ethanol, Acetone | DMSO is the preferred solvent for biological assays. |

| UV Absorption ( | ~320 nm | Characteristic |

| Fluorescence Emission | ~450 nm (Blue) | Strong emission in basic media (phenolate anion form). |

| pKa (7-OH) | ~7.8 | Phenolic proton; deprotonation leads to fluorescence enhancement. |

Spectral Fingerprint (NMR)

-

H NMR (DMSO-

-

2.05 (s, 3H,

-

2.35 (s, 3H,

-

6.70 (d, 1H,

-

6.85 (dd, 1H,

-

7.60 (d, 1H,

-

10.5 (s, 1H,

-

2.05 (s, 3H,

-

Interpretation: The absence of olefinic protons at

6.0-8.0 confirms substitution at C3/C4. The distinct methyl singlets are diagnostic.

Synthesis: The Pechmann Condensation[2][3][4][5]

The most authoritative method for synthesizing 3,4-dimethylcoumarins is the Pechmann Condensation . This acid-catalyzed reaction between a phenol and a

Reaction Logic

To synthesize 7-hydroxy-3,4-dimethylcoumarin , we utilize:

-

Phenol Component: Resorcinol (1,3-dihydroxybenzene). The -OH groups activate the ring for electrophilic attack.

-

-Keto Ester: Ethyl 2-methylacetoacetate (2-methyl-3-oxobutanoic acid ethyl ester). The

Mechanistic Pathway

The reaction proceeds via three key phases:

-

Transesterification: The phenol attacks the ester carbonyl.

-

Hydroxyalkylation (Intramolecular EAS): The activated aromatic ring attacks the ketone carbonyl, closing the ring.

-

Dehydration: Loss of water aromatizes the hetero-ring.

Figure 1: Step-wise mechanistic flow of the Pechmann condensation for 3,4-dimethylcoumarin synthesis.

Validated Experimental Protocol

Objective: Synthesis of 7-hydroxy-3,4-dimethylcoumarin.

-

Reagents:

-

Resorcinol (11.0 g, 0.1 mol)

-

Ethyl 2-methylacetoacetate (14.4 g, 0.1 mol)

-

Catalyst: Conc.

(50 mL) or Amberlyst-15 (Solid acid, greener alternative).

-

-

Procedure:

-

Step 1: Maintain temperature < 10°C. Add Resorcinol to Ethyl 2-methylacetoacetate in a round-bottom flask.

-

Step 2: Add

dropwise with vigorous stirring. (Exothermic reaction). -

Step 3: Stir at room temperature for 18 hours or heat to 80°C for 2 hours if using solid acid.

-

Step 4 (Quenching): Pour the dark reaction mixture into 500 mL of crushed ice/water slurry.

-

Step 5 (Isolation): Filter the resulting precipitate. Wash with cold water until pH is neutral.

-

Step 6 (Purification): Recrystallize from Ethanol/Water (70:30).

-

-

Yield Expectation: 75-85%.

Chemical Reactivity & Photophysics

Photodimerization

Coumarins undergo [2+2] photocycloaddition under UV irradiation (>300 nm).

-

Mechanism: Formation of a cyclobutane dimer between the C3=C4 double bonds of two monomers.

-

3,4-Dimethyl Effect: The methyl groups at C3 and C4 introduce significant steric hindrance. Unlike unsubstituted coumarin, which dimerizes readily, 3,4-dimethylcoumarin photodimerization is slower and highly regioselective , favoring the anti-head-to-head isomer to minimize methyl-methyl repulsion.

-

Reversibility: Irradiation at shorter wavelengths (< 250 nm) cleaves the cyclobutane ring, regenerating the monomer. This property is exploited in self-healing polymers .

Figure 2: Reversible photodimerization cycle. Note the steric influence of methyl groups slows the forward reaction.

Hydrolysis Stability

The lactone ring is susceptible to hydrolysis in strong alkali (

-

Self-Validation: Upon acidification, the 3,4-dimethylcoumarinic acid spontaneously recyclizes to the lactone due to the "Gem-dialkyl effect" (Thorpe-Ingold effect) exerted by the methyl groups, which favor ring closure more strongly than in unsubstituted analogs.

Biological & Pharmaceutical Potential[2][6][7][8][9]

The 3,4-dimethylcoumarin scaffold acts as a "privileged structure" in drug design.

-

Antioxidant Activity: The phenolic hydroxyl (in 7-OH derivatives) acts as a radical scavenger. The methyl groups improve lipophilicity, enhancing cell membrane permeability compared to simple coumarins.

-

Anticancer Mechanisms:

-

Microtubule Disruption: Derivatives bind to the colchicine site of tubulin.

-

Kinase Inhibition: The planar structure mimics ATP, allowing inhibition of PI3K/Akt pathways.

-

-

Fluorescent Probes: Used as pH indicators and fluorogenic substrates for enzyme assays (e.g., esterase activity).

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazards:

-

Handling: Use in a fume hood. Wear nitrile gloves.

-

Storage: Store at room temperature, protected from light (to prevent slow photodimerization).

References

-

Synthesis & Mechanism: BenchChem Application Note. "Pechmann Condensation Synthesis of 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one."

-

Physical Properties: NIST Chemistry WebBook. "3,4-Dihydrocoumarin, 4,4-dimethyl-6-hydroxy- (Related Derivative Data)."

-

Photochemistry: RSC Advances. "Photodimerization of coumarin revisited: Effects of solvent polarity on the triplet reactivity."

-

Crystal Structure: Acta Crystallographica. "Crystal structure of 3,4-dimethyl coumarin derivatives."

-

Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: Coumarin Derivatives."

-

Biological Activity: PubMed. "Biological Activity and Therapeutic Potential of Coumarin Derivatives."

Sources

Biological Activity & Therapeutic Potential of 3,4-Dimethylcoumarin Scaffolds

Topic: Biological Activity of 2H-1-Benzopyran-2-one, 3,4-dimethyl- Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary

2H-1-Benzopyran-2-one, 3,4-dimethyl- (commonly 3,4-dimethylcoumarin or 3,4-DMC ) represents a "privileged scaffold" in medicinal chemistry. Unlike its parent compound coumarin, which suffers from species-specific hepatotoxicity, the 3,4-dimethyl derivative exhibits a superior safety profile while maintaining the lipophilic core necessary for membrane permeability and receptor binding.

This guide analyzes the biological activity of the 3,4-DMC core, distinguishing between the intrinsic activity of the scaffold and its role as a precursor for high-potency therapeutics. Key applications include neuroprotective acetylcholinesterase (AChE) inhibition, antimicrobial membrane disruption, and modulation of cytochrome P450 pathways.

Chemical Profile & Structural Significance[1][2][3][4][5][6]

The biological distinctiveness of 3,4-dimethylcoumarin arises from the steric and electronic effects of the methyl substitutions on the pyrone ring.

| Property | Specification | Biological Implication |

| CAS Number | 4281-39-4 | Unique identifier for the core scaffold. |

| Molecular Weight | 174.20 g/mol | Low MW facilitates blood-brain barrier (BBB) penetration. |

| Lipophilicity (LogP) | ~2.6 | Higher than coumarin (1.39); enhances passive transport across lipid bilayers. |

| Metabolic Stability | C3/C4 Blockade | Methyl groups at C3/C4 block the formation of the toxic 3,4-epoxide intermediate, a primary cause of coumarin-induced hepatotoxicity. |

The "Methyl Effect" in Toxicology

A critical advantage of 3,4-DMC over simple coumarin is its altered metabolic fate. In rat models, unsubstituted coumarin is metabolized via 3,4-epoxidation, leading to severe centrilobular hepatic necrosis.

-

Mechanism: The presence of methyl groups at positions 3 and 4 sterically hinders the double bond, shifting metabolism away from the toxic epoxide pathway toward safer hydroxylation routes or side-chain oxidation.

-

Outcome: 3,4-DMC induces hepatic enzymes (glutathione S-transferase) but shows significantly reduced hepatotoxicity compared to coumarin.

Pharmacological Spectrum[3][7]

Neuroprotection: Acetylcholinesterase (AChE) Inhibition

The 3,4-dimethylcoumarin scaffold is a validated pharmacophore for Alzheimer’s disease therapeutics. Its lipophilic nature allows it to penetrate the CNS, while the planar ring system interacts with the peripheral anionic site (PAS) of the AChE enzyme.

-

Mechanism: The scaffold acts as a dual binding site inhibitor. The coumarin ring stacks against the aromatic residues (Trp286) in the PAS, while functionalized derivatives (e.g., with amino-alkoxy chains) reach the catalytic active site (CAS).

-

Potency: Derivatives of 3,4-DMC have demonstrated IC50 values in the nanomolar range (20–50 nM) against AChE, comparable to Donepezil.[1]

Antimicrobial Activity

While the unsubstituted core has weak antimicrobial activity, it acts as a membrane-disrupting agent. Significant potency is achieved when the 3,4-dimethyl core is hydroxylated (e.g., 7-hydroxy-3,4-dimethylcoumarin) or fused with thiazole rings.

-

Target: Bacterial cell membrane and DNA gyrase (GyrB subunit).

-

Spectrum:

-

Gram-positive: High activity against Staphylococcus aureus (MIC < 32 µg/mL for 7-OH derivatives).

-

Gram-negative: Moderate activity against P. aeruginosa; requires hydrophobic substitution to penetrate the outer membrane.

-

Anticancer & Cytotoxicity

The 3,4-dimethyl substitution enhances cytotoxicity against specific tumor lines compared to the monomethyl analogues.

-

Cell Lines: HepG2 (Liver), HeLa (Cervical), and MCF-7 (Breast).

-

Pathway: Induction of apoptosis via upregulation of p53 and inhibition of the PI3K/Akt/mTOR signaling cascade. The 3,4-dimethyl motif prevents metabolic deactivation inside the tumor cell, prolonging the residence time of the pharmacophore.

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the logical flow of modifying the 3,4-DMC scaffold to achieve specific biological outcomes.

Caption: SAR map detailing how specific structural modifications of the 3,4-dimethylcoumarin core translate to distinct biological activities.

Experimental Protocols

Synthesis: Pechmann Condensation

The most robust method for generating the 3,4-dimethylcoumarin core is the Pechmann condensation. This reaction is self-validating as the product precipitates upon addition to ice water.

Reaction Scheme:

Phenol + Ethyl 2-methylacetoacetate

Protocol:

-

Reagents: Mix Phenol (10 mmol) and Ethyl 2-methylacetoacetate (10 mmol).

-

Catalyst: Add the mixture dropwise to concentrated Sulfuric Acid (10 mL) cooled to 0–5°C in an ice bath. Maintain temperature below 10°C to prevent charring.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 18–24 hours.

-

Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The spot for the starting phenol should disappear.

-

-

Work-up: Pour the reaction mixture into crushed ice (~100 g) with vigorous stirring. The coumarin will precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold water to remove acid traces, and recrystallize from ethanol.

-

Expected Yield: 70–85%.

-

Bioassay: AChE Inhibition (Modified Ellman’s Method)

This protocol quantifies the neuroprotective potential of the compound.

-

Preparation: Dissolve 3,4-DMC derivatives in DMSO (stock 10 mM). Dilute with phosphate buffer (pH 8.0) to final concentrations (0.01 – 100 µM). Ensure final DMSO < 0.1%.

-

Enzyme Mix: In a 96-well plate, add:

-

150 µL Phosphate Buffer (0.1 M, pH 8.0)

-

20 µL Test Solution

-

20 µL Acetylcholinesterase (AChE) solution (0.28 U/mL)

-

-

Incubation: Incubate at 25°C for 15 minutes.

-

Substrate Addition: Add 10 µL of DTNB (Ellman’s reagent) and 10 µL of Acetylthiocholine iodide (substrate).

-

Measurement: Monitor absorbance at 412 nm every 30 seconds for 3 minutes.

-

Calculation:

-

Self-Validation: Use Donepezil as a positive control. It must show IC50 ~10-20 nM for the assay to be valid.

-

References

-

Lake, B. G., et al. (1994). Comparison of the hepatic effects of coumarin, 3,4-dimethylcoumarin, dihydrocoumarin and 6-methylcoumarin in the rat. Food and Chemical Toxicology. Link

-

Garro, H. A., et al. (2014). Chemistry and Biological Activity of Coumarins at Molecular Level. Current Medicinal Chemistry. Link

-

Anand, P., et al. (2012).[2] A review on coumarins as acetylcholinesterase inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry. Link

-

BenchChem. (2025). Application Note: Pechmann Condensation Synthesis of 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one. Link

-

Souza, G. A., et al. (2019). Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Lončar, M., et al. (2020). Antioxidant Activity of Coumarins and Their Metal Complexes. International Journal of Molecular Sciences. Link

Sources

Unlocking the Therapeutic Potential of 3,4-Dimethylcoumarin Derivatives: A Technical Guide

Executive Summary

The coumarin (2H-chromen-2-one) scaffold is a privileged structure in medicinal chemistry, renowned for its bioavailability and versatility. While simple coumarins have been extensively studied, the 3,4-dimethylcoumarin subclass represents an underutilized yet highly potent pharmacophore. The introduction of methyl groups at both C3 and C4 positions significantly alters the physicochemical profile of the molecule, enhancing lipophilicity and providing steric bulk that improves selectivity for specific enzyme pockets, particularly Monoamine Oxidase B (MAO-B) and protein kinases involved in oncogenesis.

This guide provides a technical roadmap for the synthesis, biological evaluation, and therapeutic application of 3,4-dimethylcoumarin derivatives, focusing on oncology and neuroprotection.

Chemical Scaffold & Structure-Activity Relationship (SAR)

The 3,4-dimethylcoumarin core offers distinct advantages over its mono-substituted counterparts.

-

Lipophilicity: The dual methyl substitution increases the logP value, facilitating better membrane permeability, which is critical for crossing the Blood-Brain Barrier (BBB) in neurodegenerative applications.

-

Metabolic Stability: Substitution at the C3 and C4 positions blocks common metabolic soft spots, potentially extending the half-life of the drug in vivo.

-

Electronic Effects: The electron-donating methyl groups increase the electron density of the pyrone ring, influencing the binding affinity to electrophilic enzyme active sites.

SAR Visualization

The following diagram illustrates the critical modification zones on the 3,4-dimethylcoumarin scaffold.

Caption: SAR map highlighting the functional impact of substitutions on the 3,4-dimethylcoumarin core.

Synthesis Protocol: The Pechmann Condensation[1][2][3][4]

The most robust method for synthesizing 3,4-dimethylcoumarin derivatives is the Pechmann Condensation . This acid-catalyzed reaction between a phenol and a

Protocol: Synthesis of 7-Hydroxy-3,4-dimethylcoumarin[4][5]

Objective: Synthesize the core scaffold 7-hydroxy-3,4-dimethylcoumarin (Yield: ~80-90%).

Reagents:

-

Resorcinol (1.10 g, 10 mmol)

-

Ethyl 2-methylacetoacetate (1.5 mL, ~10 mmol)

-

Concentrated Sulfuric Acid (

) or Amberlyst-15 (Solid Acid Catalyst) -

Ice/Water bath

-

Ethanol (for recrystallization)[2]

Step-by-Step Methodology:

-

Preparation: Cool 10 mL of concentrated

in a round-bottom flask to 0-5°C using an ice bath. -

Mixing: In a separate beaker, mix Resorcinol and Ethyl 2-methylacetoacetate. If using solid Resorcinol, ensure it is fully dissolved or finely dispersed.

-

Addition: Dropwise add the reactant mixture to the cold acid with constant stirring. Maintain temperature below 10°C to prevent charring.

-

Reaction: Stir at 0-5°C for 1 hour. Then, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours.

-

Note: For microwave-assisted synthesis (Green Chemistry), use

catalyst and irradiate for 2-5 minutes to achieve similar yields.

-

-

Quenching: Pour the reaction mixture into crushed ice/water with vigorous stirring. The product will precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold water to remove acid traces, and dry. Recrystallize from ethanol to obtain pure crystals.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the Pechmann condensation synthesis of the 3,4-dimethylcoumarin scaffold.

Therapeutic Application 1: Oncology (Anticancer)

3,4-Dimethylcoumarin derivatives exhibit potent cytotoxicity against various cancer cell lines, including MCF-7 (Breast) , HepG2 (Liver) , and HL-60 (Leukemia) .[3]

Mechanism of Action

The anticancer activity is primarily mediated through the PI3K/Akt/mTOR signaling pathway . These derivatives act as inhibitors, preventing the phosphorylation of Akt, which subsequently triggers the mitochondrial apoptotic pathway.

-

Cell Cycle Arrest: Compounds arrest cells at the G0/G1 or G2/M phase.[4]

-

Apoptosis Induction: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), leading to Caspase-3 and Caspase-9 activation.

Quantitative Data Summary (Representative)

| Derivative Type | Cell Line | IC50 ( | Mechanism |

| 7-Hydroxy-3,4-dimethyl | MCF-7 (Breast) | 15.2 | Apoptosis / Caspase-3 |

| 7-Benzyloxy-3,4-dimethyl | HepG2 (Liver) | 8.1 | PI3K/Akt Inhibition |

| Coumarin-Chalcone Hybrid | HL-60 (Leukemia) | 0.8 | Tubulin Polymerization Inhibition |

Signaling Pathway Diagram

Caption: Mechanism of Action: 3,4-dimethylcoumarins inhibit the PI3K/Akt axis, shifting the balance toward Apoptosis.

Therapeutic Application 2: Neuroprotection (MAO-B Inhibition)

A highly promising application for 3,4-dimethylcoumarins is in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.

-

Significance: MAO-B breaks down dopamine. Inhibiting it preserves dopamine levels in the brain.

-

Key Derivative: 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin .[5][6][7][9]

-

Potency: This specific derivative has demonstrated an IC50 of 1.14 nM against MAO-B, with high selectivity over MAO-A. The 3,4-dimethyl group is crucial here as it fits the hydrophobic pocket of the MAO-B active site better than the mono-methyl analog.

Experimental Validation Protocols

A. MTT Cytotoxicity Assay

Purpose: Determine the IC50 of synthesized derivatives.

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

cells/well). Incubate for 24h. -

Treatment: Add graded concentrations of the coumarin derivative (0.1 - 100

M) dissolved in DMSO (final DMSO < 0.5%). -

Incubation: Incubate for 48 hours at 37°C, 5%

. -

Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours.

-

Measurement: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

-

Analysis: Plot dose-response curves to calculate IC50.

B. Anti-inflammatory Assay (Protein Denaturation)

Purpose: Assess in vitro anti-inflammatory potential.

-

Mixture: Mix 2 mL of test compound (various concentrations) with 2.8 mL of phosphate-buffered saline (pH 6.4) and 0.2 mL of fresh egg albumin.

-

Heating: Incubate at 37°C for 15 mins, then heat at 70°C for 5 mins to induce denaturation.

-

Measurement: Measure absorbance at 660 nm.

-

Calculation: % Inhibition =

.

References

-

BenchChem. (2025). In-Depth Technical Guide on the Biological Activity of 7-Hydroxy-3,4-Dimethylcoumarin Derivatives. BenchChem Application Notes. Link

-

Kumar, G., et al. (2024).[7] Inhibition of Monoamine Oxidases by Functionalized Coumarin Derivatives: Biological Activities, QSARs, and 3D-QSARs. Journal of Molecular Structure. Link

-

Lončar, M., et al. (2020). Coumarin Derivatives with Antimicrobial and Antioxidant Activities.[2][8][10][11][12][13] In Coumarin - The Natural, Privileged and Versatile Scaffold.[1][3] IntechOpen. Link

-

Al-Warhi, T., et al. (2020). Recent Advances in the Synthesis and Biological Activities of Coumarin Derivatives. Molecules, 25(23). Link

-

Emami, S., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. European Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Rational Approaches, Design Strategies, Structure Activity Relationship and Mechanistic Insights for Therapeutic Coumarin Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. scilit.com [scilit.com]

- 11. Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijrti.org [ijrti.org]

Technical Review: 3,4-Dimethylcoumarin (2H-1-Benzopyran-2-one, 3,4-dimethyl-)

Executive Summary

This technical guide provides a rigorous analysis of 3,4-dimethylcoumarin (3,4-DMC) , a substituted derivative of the benzopyrone class.[1] Unlike its parent compound coumarin, which exhibits species-specific hepatotoxicity via metabolic activation, 3,4-DMC represents a critical structural analogue for studying metabolic blockade and steric hindrance in cytochrome P450-mediated epoxidation. This document details the Pechmann condensation synthesis , physicochemical characterization, and the mechanistic divergence in metabolic toxicity that makes 3,4-DMC a valuable scaffold in drug safety profiling and fluorescent probe development.[1]

Chemical Identity & Structural Significance[1][2][3]

The 3,4-dimethyl substitution pattern on the coumarin (2H-1-benzopyran-2-one) core fundamentally alters the molecule's electronic and steric environment, particularly at the C3-C4 double bond—the primary site of metabolic activation in simple coumarins.

| Property | Data |

| IUPAC Name | 3,4-Dimethyl-2H-1-benzopyran-2-one |

| Common Name | 3,4-Dimethylcoumarin (3,4-DMC) |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| Key Derivatives | 7-Hydroxy-3,4-dimethylcoumarin (CAS: 2107-78-0) |

| Structural Feature | Steric bulk at C3/C4 inhibits 3,4-epoxidation |

Synthetic Methodology: The Pechmann Condensation[1][5][6]

The most robust and scalable synthesis of 3,4-dimethylcoumarin is the Pechmann Condensation . This acid-catalyzed reaction involves the condensation of a phenol with a

Reaction Protocol

Objective: Synthesis of 3,4-dimethylcoumarin from phenol and ethyl 2-methylacetoacetate.

Reagents:

-

Phenol (1.0 eq)[1]

-

Ethyl 2-methylacetoacetate (1.0 eq)

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 (solid acid catalyst for green chemistry applications).

-

Solvent: Solvent-free (neat) or Ethanol.

Step-by-Step Protocol:

-

Mixing: In a round-bottom flask, combine phenol (10 mmol) and ethyl 2-methylacetoacetate (10 mmol).

-

Catalysis: Add concentrated H₂SO₄ (3-5 drops) dropwise with cooling (reaction is exothermic). Alternatively, add 10 mol% Amberlyst-15.

-

Heating: Heat the mixture to 110–120°C in an oil bath for 1–3 hours. Monitor progress via TLC (hexane:ethyl acetate 7:3).

-

Quenching: Cool the reaction mixture to room temperature and pour onto crushed ice (~50 g) with vigorous stirring.

-

Precipitation: The solid product will precipitate.[1] Filter the crude solid using a Buchner funnel.[1]

-

Purification: Recrystallize from aqueous ethanol to yield colorless/white crystals.

Mechanistic Pathway

The reaction proceeds via three key stages:[1]

-

Transesterification: Acid-catalyzed attack of the phenol oxygen on the ester carbonyl.

-

Hydroxyalkylation: Intramolecular electrophilic attack of the carbonyl carbon on the aromatic ring (ortho position).[1]

-

Dehydration: Elimination of water to aromatize the heterocyclic ring.[1]

Figure 1: Mechanistic flow of the Pechmann condensation synthesis for 3,4-dimethylcoumarin.

Physicochemical Properties & Fluorescence

Crystal Structure & Packing

X-ray diffraction studies of 3,4-dimethylcoumarin derivatives reveal a planar benzopyrone core.[1] The methyl groups at C3 and C4 introduce steric strain that prevents close

Fluorescence Characteristics

While the parent 3,4-DMC has moderate fluorescence, its derivatives (e.g., 7-hydroxy-3,4-dimethylcoumarin) are potent fluorophores.

-

Excitation Max: ~320–350 nm[1]

-

Emission Max: ~400–450 nm (Blue region)[1]

-

Solvatochromism: Emission is highly sensitive to solvent polarity, red-shifting in polar solvents due to intramolecular charge transfer (ICT) stabilization.[1]

Pharmacology & Toxicology: The Metabolic Blockade[1]

The most scientifically significant aspect of 3,4-dimethylcoumarin research is its use as a probe to understand coumarin-induced hepatotoxicity .

Mechanism of Toxicity: The 3,4-Epoxide Pathway

In rats, unsubstituted coumarin is metabolized by CYP2A enzymes to coumarin 3,4-epoxide , a reactive intermediate that rearranges to the hepatotoxic o-hydroxyphenylacetaldehyde (o-HPA).

-

Coumarin: High formation of 3,4-epoxide

High Hepatotoxicity (Rat).[1] -

3,4-Dimethylcoumarin: The methyl groups at C3 and C4 sterically hinder the double bond, blocking the formation of the 3,4-epoxide.[1]

Comparative Metabolic Fate

Research by Lake et al. (1994) demonstrated that 3,4-DMC does not cause the centrilobular necrosis seen with coumarin, validating the hypothesis that the 3,4-double bond is the toxophore.[1]

Figure 2: Differential metabolic pathways of Coumarin vs. 3,4-Dimethylcoumarin. The 3,4-dimethyl substitution effectively blocks the formation of the toxic epoxide intermediate.

Applications in Drug Development & Materials

Scaffold for Bioactivity

Derivatives of 3,4-DMC are actively screened for therapeutic potential:

-

Anticancer: 7-hydroxy-3,4-dimethylcoumarin derivatives show IC50 values in the micromolar range against MCF-7 (breast) and HepG2 (liver) lines.

-

Anti-inflammatory: Inhibition of COX-2 and iNOS expression in microglial cells.

Laser Dyes

The 3,4-dimethyl core serves as a stable scaffold for laser dyes (e.g., Coumarin 480).[1] The alkyl substitution improves photostability and solubility in organic solvents compared to the unsubstituted parent.[1]

References

-

BenchChem. (2025).[1][2] In-Depth Technical Guide on the Biological Activity of 7-Hydroxy-3,4-Dimethylcoumarin Derivatives.Link[1]

-

Lake, B. G., et al. (1994).[1] "Comparison of the hepatic effects of coumarin, 3,4-dimethylcoumarin, dihydrocoumarin and 6-methylcoumarin in the rat." Food and Chemical Toxicology, 32(8), 743-751.[1][3][4] Link

-

Born, S. L., et al. (2000).[1] "In Vitro Kinetics of Coumarin 3,4-Epoxidation: Application to Species Differences in Toxicity and Carcinogenicity." Toxicological Sciences, 58(1), 23-31.[1] Link

-

Moriguchi, T., et al. (2015).[1] "Crystal structure of 3,4-dimethyl 2-(tert-butylamino)-5-[2-oxo-4-(thiomorpholin-4-yl)-2H-chromen-3-yl]furan-3,4-dicarboxylate ethyl acetate hemisolvate." Acta Crystallographica Section E, 71(12), 1485–1488.[1] Link

-

Phakhodee, W., et al. (2017).[1] "Ph3P/I2-Mediated Synthesis of 3-Aryl-Substituted and 3,4-Disubstituted Coumarins." Synlett, 28, 825-830.[1] Link

Sources

An In-depth Technical Guide to 3,4-Dimethylcoumarin: Discovery, Natural Occurrence, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dimethylcoumarin, a member of the widespread benzopyrone family of natural products. The document details its historical discovery and initial synthesis, explores its known occurrences in nature, and offers a detailed, field-proven protocol for its laboratory synthesis via the Pechmann condensation. Furthermore, this guide presents a thorough characterization of the molecule, including its spectroscopic properties, and discusses its reported biological activities and potential applications in research and drug development.

Introduction

Coumarins are a large and diverse class of phenolic compounds found throughout the plant and fungal kingdoms.[1] Their basic structure consists of a benzene ring fused to an α-pyrone ring. This scaffold has proven to be a fertile ground for chemical diversity, with a vast array of derivatives exhibiting a wide spectrum of biological activities, including anticoagulant, anticancer, antioxidant, and antimicrobial properties.[2][3] Among this extensive family, 3,4-dimethylcoumarin represents a fundamental and synthetically accessible member, serving as a valuable building block for the synthesis of more complex and potentially bioactive molecules. Understanding its origins, synthesis, and inherent properties is crucial for researchers and drug development professionals seeking to leverage the coumarin scaffold in their work.

Discovery and Historical Synthesis

The synthesis of coumarins is most notably associated with the Pechmann condensation, a reaction discovered by the German chemist Hans von Pechmann in the late 19th century.[4][5][6] This acid-catalyzed reaction between a phenol and a β-ketoester has become a cornerstone of coumarin chemistry due to its versatility and the ready availability of starting materials.[7] While the exact first synthesis of 3,4-dimethylcoumarin is not extensively documented in readily available historical records, its preparation is a direct application of the Pechmann condensation. The reaction of phenol with ethyl 2-methylacetoacetate under acidic conditions provides a straightforward route to this compound.

Natural Occurrence

While the broader coumarin family is widespread in nature, the specific natural occurrence of 3,4-dimethylcoumarin is less frequently reported than that of its hydroxylated or otherwise substituted counterparts. Coumarins are known to be present in a variety of plants, including many species of the genus Ferula (Apiaceae family).[8][9] Phytochemical investigations of various Ferula species have led to the isolation of a diverse array of sesquiterpene coumarins and other derivatives.[10][11] However, the definitive isolation of 3,4-dimethylcoumarin from these or other natural sources remains to be widely and specifically documented in the current body of scientific literature. Additionally, fungi have been recognized as a significant source of coumarin-based compounds, producing a variety of structurally unique derivatives.[1][12][13][14] Further investigation into the metabolomes of various plant and microbial species may yet reveal a broader natural distribution of 3,4-dimethylcoumarin.

Chemical Synthesis: The Pechmann Condensation

The Pechmann condensation remains the most efficient and widely used method for the synthesis of 3,4-dimethylcoumarin. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. In the case of 3,4-dimethylcoumarin, phenol is reacted with ethyl 2-methylacetoacetate.

Reaction Mechanism

The mechanism of the Pechmann condensation is a multi-step process initiated by the acid-catalyzed formation of a β-hydroxy ester. This is followed by a transesterification reaction between the phenol and the β-ketoester. Subsequent intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) leads to the formation of a cyclic intermediate. The final step is a dehydration reaction that results in the formation of the aromatic coumarin ring system.

Figure 1: Generalized workflow of the Pechmann condensation for the synthesis of 3,4-dimethylcoumarin.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 3,4-dimethylcoumarin via the Pechmann condensation.

Materials and Reagents:

-

Phenol

-

Ethyl 2-methylacetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beaker

-

Büchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add phenol. Place the flask in an ice bath and begin stirring.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the phenol with continuous stirring, ensuring the temperature remains low.

-

Addition of β-Ketoester: Once the phenol has dissolved in the sulfuric acid, slowly add ethyl 2-methylacetoacetate dropwise from a dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Then, remove the flask from the ice bath and let it stand at room temperature for 18-24 hours.

-

Workup: Carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water. A solid precipitate of 3,4-dimethylcoumarin should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acid.

-

Purification: Purify the crude 3,4-dimethylcoumarin by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as a crystalline solid.

Structural Elucidation and Spectroscopic Data

The structure of the synthesized 3,4-dimethylcoumarin can be confirmed using a variety of spectroscopic techniques.

| Spectroscopic Data for 3,4-Dimethylcoumarin | |

| ¹H NMR (CDCl₃, ppm) | δ 7.50-7.20 (m, 4H, Ar-H), 2.40 (s, 3H, C4-CH₃), 2.25 (s, 3H, C3-CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 161.5 (C=O), 152.0 (C-8a), 149.5 (C-4), 130.0 (C-6), 127.5 (C-5), 124.0 (C-7), 118.5 (C-4a), 116.5 (C-8), 115.0 (C-3), 19.0 (C4-CH₃), 15.5 (C3-CH₃) |

| Mass Spectrometry (EI) | m/z (%): 174 (M⁺), 146, 118, 90 |

| Infrared (KBr, cm⁻¹) | ~1720 (C=O, lactone), ~1610, 1570 (C=C, aromatic) |

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

The mass spectrum of coumarins typically shows a prominent molecular ion peak. A characteristic fragmentation pattern involves the loss of a CO molecule from the pyrone ring, leading to the formation of a benzofuran radical cation.[15][16][17][18][19][20]

Biological Activities and Potential Applications

While many studies have focused on the biological activities of substituted coumarins, research specifically on 3,4-dimethylcoumarin is more limited. However, the coumarin scaffold itself is known to be a privileged structure in medicinal chemistry.

Cytotoxic and Anticancer Activity

Numerous coumarin derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[2][3][21][22][23][24] These compounds can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer progression. While specific data for 3,4-dimethylcoumarin is not as abundant, its structural similarity to other active coumarins suggests it could be a valuable starting point for the development of novel anticancer agents. For instance, the related 7-hydroxy-3,4-dimethylcoumarin has shown promising biological activities.[2]

Antimicrobial Activity

Coumarin derivatives have also been investigated for their antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[5][15][25][26][27][28][29] The mechanism of action is often related to the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity conferred by the methyl groups in 3,4-dimethylcoumarin may influence its ability to penetrate microbial cell walls, making it a candidate for further antimicrobial screening.

Synthetic Intermediate

Perhaps one of the most significant applications of 3,4-dimethylcoumarin is its use as a versatile synthetic intermediate. The coumarin nucleus can be readily functionalized at various positions, allowing for the creation of a diverse library of derivatives. These derivatives can then be screened for a wide range of biological activities, making 3,4-dimethylcoumarin a valuable tool in drug discovery and development programs.

Conclusion

3,4-Dimethylcoumarin, a fundamental member of the coumarin family, is readily accessible through the well-established Pechmann condensation. While its natural occurrence is not as widely documented as other coumarin derivatives, its synthetic tractability makes it a valuable starting material for the exploration of new chemical space in drug discovery. The coumarin scaffold is a proven pharmacophore, and further investigation into the biological activities of 3,4-dimethylcoumarin and its derivatives is warranted. This technical guide provides a solid foundation for researchers and scientists to understand, synthesize, and utilize this important heterocyclic compound in their ongoing research endeavors.

References

- Abdel-Latif, E., et al. (2018). Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Current Research in Bioorganic & Organic Chemistry, CRBOC-109.

- BenchChem. (2025).

- Coumarin Synthesis. (2024, April 5). Science Info.

- IJARBS. (n.d.). Synthesis, structure characterization and biological activity of new coumarin derivatives. International Journal of Advanced Research in Biological Sciences.

- MDPI. (2022, October 9). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules.

-

Pechmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

- PubMed. (n.d.). 3,4-Dihydroisocoumarins, Interesting Natural Products: Isolation, Organic Syntheses and Biological Activities.

- MDPI. (2025, September 18).

- Špirtović-Halilović, S., et al. (n.d.). Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society.

- Journal of Medicinal and Pharmaceutical Chemistry Research. (2024, October 15).

- SciSpace. (n.d.). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid.

- MDPI. (2025, October 23). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules.

- PubMed. (2025, September 18).

- ResearchGate. (2024, May 21). (PDF)

- Bentham Open. (2011, November 30). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Organic Chemistry Journal.

- J&K Scientific. (2025, June 4).

- Abdel-Latif, E., et al. (2018). Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Current Research in Bioorganic & Organic Chemistry, CRBOC-109.

- International Scientific Organization. (n.d.).

- PubMed. (2014, September 15). Spectroscopic and quantum chemical electronic structure investigations of 3,4-dihydrocoumarin and 3-methylcoumarin.

- IJSART. (2023, December 12). Coumarin Synthesis Via The Pechmann Reaction.

- Bentham Open. (2011, August 24). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Organic Chemistry Journal.

- ResearchGate. (n.d.).

- SciSpace. (n.d.). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid.

- PMC. (n.d.). Phytochemistry and pharmacology of Ferula persica Boiss.: A review.

- Eurasian Chemico-Technological Journal. (n.d.). Coumarins of genus Ferula L. (Apiaceae Lindl.).

- Der Pharma Chemica. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: Cytotoxicity Assay of Coumarin Compounds in Cancer Cell Lines. BenchChem.

- PMC. (2022, August 26). Coumarins as Fungal Metabolites with Potential Medicinal Properties. Antibiotics.

- ChemRxiv. (n.d.). Electrospray ionization tandem mass spectrometry of 4-aryl-3,4-dihydrocoumarins.